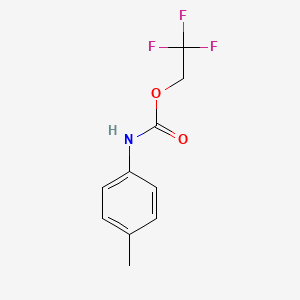

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate" is a chemical entity that can be associated with various research areas, including organic synthesis, material science, and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar trifluoroethyl carbamate compounds.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinated building blocks and catalysts to achieve the desired chemical structure. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoroacetophenone with a phenyl ether, followed by reduction . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is achieved through acylation, nucleophilic substitution, and reduction, starting from commercially available precursors . These methods could potentially be adapted for the synthesis of "2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate."

Molecular Structure Analysis

The molecular structure of carbamate compounds is characterized by the presence of an amine group linked to a carbonyl group, which in turn is linked to an alkyl or aryl group. The presence of trifluoromethyl groups can significantly influence the electronic properties of the molecule due to their strong electron-withdrawing nature. For example, the synthesis of polyimides derived from a fluorinated diamine monomer demonstrates the impact of trifluoromethyl groups on the solubility and thermal stability of the resulting polymers .

Chemical Reactions Analysis

Carbamate compounds can participate in various chemical reactions, including amidation, N-arylation, and aminolysis. The ortho-substituent on phenylboronic acid is shown to catalyze dehydrative amidation between carboxylic acids and amines, which could be relevant for the formation of carbamate bonds . The double N-arylation of primary amines is another reaction that could be used to introduce aryl groups into carbamate structures . Additionally, the aminolysis of epoxy compounds to form carbamates is described, which could be a useful reaction for modifying the structure of "2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate" .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are influenced by their molecular structure. The presence of trifluoromethyl groups can enhance the thermal stability and solubility in organic solvents, as seen in the synthesis of fluorinated polyimides . The synthesis of crystalline carbamates and their characterization by various spectroscopic methods, such as IR, NMR, and mass spectrometry, provides information on the purity and stability of these compounds . The utility of carbamates in the synthesis of biologically active compounds, such as dipeptidyl ureas, also highlights their importance in medicinal chemistry .

科学的研究の応用

Synthesis of Organofluorine Compounds

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate is involved in the synthesis of new synthons for organofluorine compounds, demonstrating its utility in developing novel chemical entities. For instance, compounds derived from Halothane were found to be useful new synthons for organofluorine compounds, indicating the potential of this chemical in the field of synthetic chemistry (Katô et al., 2000).

Chemical Lithiation

The chemical lithiation of carbamate derivatives showcases the chemical versatility of compounds like 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate can lead to the formation of highly reactive intermediates that are crucial in organic synthesis, reflecting the importance of this compound in chemical transformations (Smith et al., 2013).

Chiral Discrimination

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate has been implicated in studies concerning chiral discrimination, indicating its potential use in enantioselective synthesis and chiral resolution processes. This is evidenced by the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, demonstrating the compound's applicability in chromatographic techniques (Bereznitski et al., 2002).

Synthesis and Characterization of Novel Polymers

The compound also plays a role in the synthesis and characterization of novel polyimides and fluorinated polyimides, indicating its significance in materials science. These polymers exhibit remarkable properties such as good thermal stability, mechanical strength, and optical transparency, underscoring the compound's contribution to the development of advanced materials (Yin et al., 2005), (Tao et al., 2009).

Photolabile Protecting Groups

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate is relevant in the development of photolabile protecting groups, highlighting its utility in photochemistry. This is demonstrated by the application of N-Methyl-N-(o-nitrophenyl)carbamates as photoremovable alcohol protecting groups, showcasing the compound's potential in facilitating synthetic transformations that are triggered by light (Loudwig & Goeldner, 2001).

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-7-2-4-8(5-3-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKVKWZCFNPYCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2511042.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2511044.png)

![1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B2511048.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)